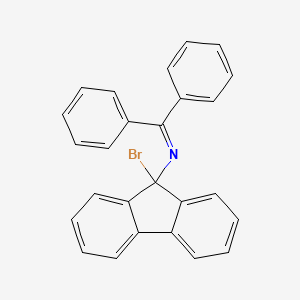![molecular formula C7H19NOSi B14293260 1-Butanamine, 4-[(trimethylsilyl)oxy]- CAS No. 122882-41-1](/img/structure/B14293260.png)
1-Butanamine, 4-[(trimethylsilyl)oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butanamine, 4-[(trimethylsilyl)oxy]- is an organic compound that features a butanamine backbone with a trimethylsilyl group attached to the oxygen atom. This compound is of interest due to its unique structural properties and its applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Butanamine, 4-[(trimethylsilyl)oxy]- can be synthesized through a multi-step process involving the protection of the amine group and subsequent silylation. The typical synthetic route involves:
Protection of the amine group: The amine group of 1-butanamine is protected using a suitable protecting group such as a carbamate or a benzyl group.
Silylation: The protected amine is then reacted with a trimethylsilylating agent such as trimethylsilyl chloride in the presence of a base like triethylamine to introduce the trimethylsilyl group.
Deprotection: The protecting group is removed under mild conditions to yield 1-Butanamine, 4-[(trimethylsilyl)oxy]-.
Industrial Production Methods: Industrial production of 1-Butanamine, 4-[(trimethylsilyl)oxy]- typically involves large-scale silylation reactions using automated reactors to ensure consistent product quality and yield. The process is optimized for efficiency, cost-effectiveness, and safety.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Butanamine, 4-[(trimethylsilyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products:
Oxidation: Oxidized derivatives such as butanone or butanoic acid.
Reduction: Reduced forms like butanol.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
1-Butanamine, 4-[(trimethylsilyl)oxy]- has several applications in scientific research:
Biology: Employed in the modification of biomolecules to enhance their stability and solubility.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Butanamine, 4-[(trimethylsilyl)oxy]- involves its interaction with molecular targets through its trimethylsilyl group. This group can act as a protecting group, preventing unwanted reactions and facilitating selective transformations. The compound’s effects are mediated through pathways involving silylation and desilylation reactions.
Comparaison Avec Des Composés Similaires
1-Butanamine: Lacks the trimethylsilyl group, making it less versatile in certain synthetic applications.
Trimethylsilyl chloride: Used as a silylating agent but does not have the butanamine backbone.
4-[(Trimethylsilyl)oxy]butanol: Similar structure but with a hydroxyl group instead of an amine.
Uniqueness: 1-Butanamine, 4-[(trimethylsilyl)oxy]- is unique due to the presence of both the butanamine backbone and the trimethylsilyl group, which confer distinct chemical reactivity and versatility in synthetic applications.
Propriétés
Numéro CAS |
122882-41-1 |
|---|---|
Formule moléculaire |
C7H19NOSi |
Poids moléculaire |
161.32 g/mol |
Nom IUPAC |
4-trimethylsilyloxybutan-1-amine |
InChI |
InChI=1S/C7H19NOSi/c1-10(2,3)9-7-5-4-6-8/h4-8H2,1-3H3 |
Clé InChI |
LDNHMLRKFLFPIV-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OCCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, 1-(methoxymethoxy)-2-[(1E)-2-phenylethenyl]-](/img/structure/B14293181.png)


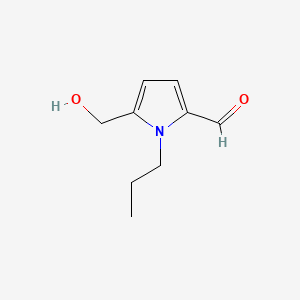
![{2-[3-(Acetyloxy)butyl]-4-oxocyclopentyl}methyl acetate](/img/structure/B14293199.png)

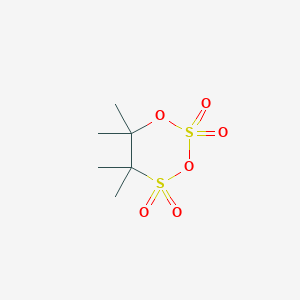
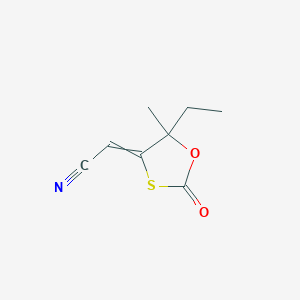
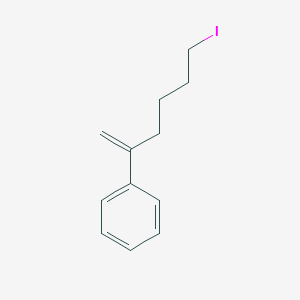
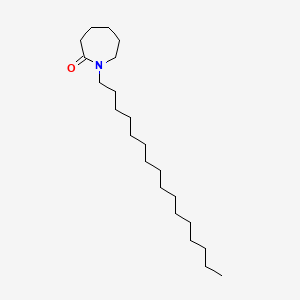

![Benzo[l]cyclopenta[cd]pyren-1(2h)-one](/img/structure/B14293249.png)
![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propanoyl chloride](/img/structure/B14293253.png)
